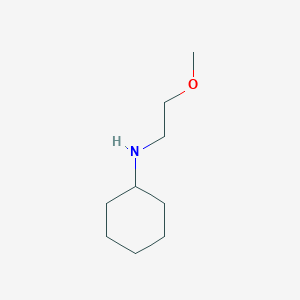

N-(2-Methoxyethyl)cyclohexanamine

Description

N-(2-Methoxyethyl)cyclohexanamine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a cyclohexanamine derivative where the amino group is substituted with a 2-methoxyethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Properties

IUPAC Name |

N-(2-methoxyethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-7-10-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNWJJLFZFNSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55611-82-0 | |

| Record name | N-(2-methoxyethyl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-methoxyethanol under acidic conditions. The reaction typically proceeds as follows:

Cyclohexylamine and 2-Methoxyethanol Reaction: Cyclohexylamine is reacted with 2-methoxyethanol in the presence of an acid catalyst, such as hydrochloric acid, to form N-(2-Methoxyethyl)cyclohexanamine.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and may require refluxing for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N-(2-Methoxyethyl)cyclohexanamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert N-(2-Methoxyethyl)cyclohexanamine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of N-(2-Methoxyethyl)cyclohexanamine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)cyclohexanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A primary amine with a cyclohexane ring, used in the production of rubber chemicals and pharmaceuticals.

N-Methylcyclohexylamine: A derivative where the amino group is substituted with a methyl group, used as a chemical intermediate.

N-Ethylcyclohexylamine: Similar to N-(2-Methoxyethyl)cyclohexanamine but with an ethyl group instead of a 2-methoxyethyl group.

Uniqueness

N-(2-Methoxyethyl)cyclohexanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Biological Activity

N-(2-Methoxyethyl)cyclohexanamine is a compound of significant interest in both medicinal and chemical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant data.

N-(2-Methoxyethyl)cyclohexanamine is classified as a cyclic amine and is utilized as a building block in organic synthesis. The compound can undergo various chemical transformations, including oxidation to form N-oxides, reduction to yield corresponding amine derivatives, and substitution reactions to generate diverse cyclohexanamine derivatives.

The biological activity of N-(2-Methoxyethyl)cyclohexanamine is primarily attributed to its role as a ligand that interacts with specific receptors or enzymes. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The precise molecular targets are still under investigation, but its structural properties suggest it may influence neurotransmitter systems and cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have suggested that compounds similar to N-(2-Methoxyethyl)cyclohexanamine exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

2. Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of N-(2-Methoxyethyl)cyclohexanamine on various cancer cell lines. Results indicate that the compound may induce apoptosis in tumor cells, making it a candidate for further development in cancer therapy .

3. Neuropharmacological Effects

Research indicates that this compound may affect central nervous system functions, potentially acting as an anxiolytic or antidepressant agent. Its interaction with neurotransmitter receptors could provide insights into its efficacy in treating mood disorders .

Case Studies

Several case studies have highlighted the potential applications of N-(2-Methoxyethyl)cyclohexanamine:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of cyclohexylamines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .

- Cytotoxicity Assessment : In a recent investigation, N-(2-Methoxyethyl)cyclohexanamine was tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Data Tables

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell membrane disruption |

| Cytotoxicity | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Neuropharmacological | Rat brain slices | 5 | Modulation of neurotransmitter release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.